Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is a complex organic compound that features a methanone group attached to a 5-bromo-1,3-benzodioxol-4-yl ring and a 5-isoquinolinyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to form 5-bromo-1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with isoquinoline to yield the final product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- can undergo various types of chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, (5-chloro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-fluoro-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
- Methanone, (5-iodo-1,3-benzodioxol-4-yl)-5-isoquinolinyl-
Uniqueness
Methanone, (5-bromo-1,3-benzodioxol-4-yl)-5-isoquinolinyl- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
400786-36-9 |
---|---|
Molekularformel |
C17H10BrNO3 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
(5-bromo-1,3-benzodioxol-4-yl)-isoquinolin-5-ylmethanone |
InChI |
InChI=1S/C17H10BrNO3/c18-13-4-5-14-17(22-9-21-14)15(13)16(20)12-3-1-2-10-8-19-7-6-11(10)12/h1-8H,9H2 |
InChI-Schlüssel |
WVSQGNPEHNPAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)C3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.